molecular formula C16H29NO4 B1532226 Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1159982-66-7

Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1532226
CAS No.: 1159982-66-7
M. Wt: 299.41 g/mol
InChI Key: ZFBQQZRVIMAETR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the reaction of piperidine with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality requirements of pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with piperidine moieties.

    Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific piperidine structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers unique steric and electronic effects that can be exploited in various chemical transformations and applications .

Properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-15(2,3)20-13(18)10-12-8-7-9-17(11-12)14(19)21-16(4,5)6/h12H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBQQZRVIMAETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678072
Record name tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-66-7
Record name tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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